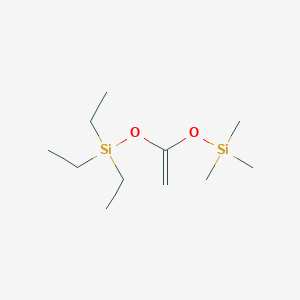
6,6-Diethyl-2,2-dimethyl-4-methylidene-3,5-dioxa-2,6-disilaoctane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Diethyl-2,2-dimethyl-4-methylidene-3,5-dioxa-2,6-disilaoctane is a complex organic compound characterized by its unique structure, which includes silicon atoms integrated into its carbon backbone
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
化学反应分析
Types of Reactions
6,6-Diethyl-2,2-dimethyl-4-methylidene-3,5-dioxa-2,6-disilaoctane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially leading to the formation of siloxane bonds.
Reduction: The compound can be reduced under specific conditions, altering its oxidation state and potentially breaking silicon-oxygen bonds.
Substitution: Substitution reactions can occur at the silicon or carbon atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while substitution reactions can produce a range of organosilicon compounds.
科学研究应用
6,6-Diethyl-2,2-dimethyl-4-methylidene-3,5-dioxa-2,6-disilaoctane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to oxidation.
作用机制
The mechanism of action of 6,6-Diethyl-2,2-dimethyl-4-methylidene-3,5-dioxa-2,6-disilaoctane involves its interaction with molecular targets through its silicon and carbon atoms. The pathways involved may include the formation of stable siloxane bonds and interactions with organic molecules, leading to various chemical transformations.
相似化合物的比较
Similar Compounds
6,6-Dimethyl-2,2-dipyridyl: Known for forming complexes with metal ions.
Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-: Shares a similar bicyclic structure but lacks silicon atoms.
4,4-Dimethyl-5-methylene-1,3-dioxolane-2-one: Contains a dioxolane ring but differs in its overall structure and properties.
Uniqueness
6,6-Diethyl-2,2-dimethyl-4-methylidene-3,5-dioxa-2,6-disilaoctane is unique due to the presence of silicon atoms within its structure, which imparts distinct chemical and physical properties not found in purely carbon-based compounds. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
193144-40-0 |
|---|---|
分子式 |
C11H26O2Si2 |
分子量 |
246.49 g/mol |
IUPAC 名称 |
triethyl(1-trimethylsilyloxyethenoxy)silane |
InChI |
InChI=1S/C11H26O2Si2/c1-8-15(9-2,10-3)13-11(4)12-14(5,6)7/h4,8-10H2,1-3,5-7H3 |
InChI 键 |
DUVLULIVTUSSBP-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)OC(=C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


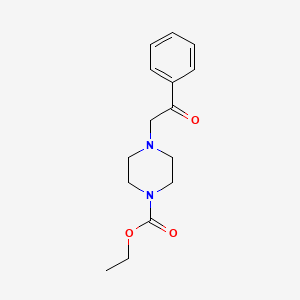
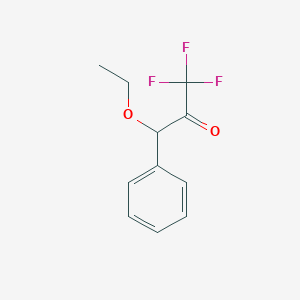
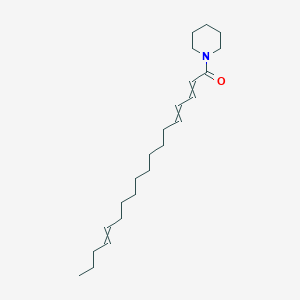
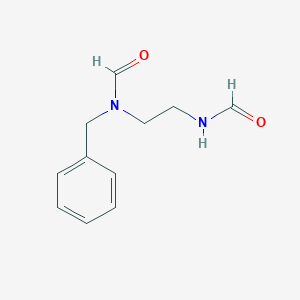
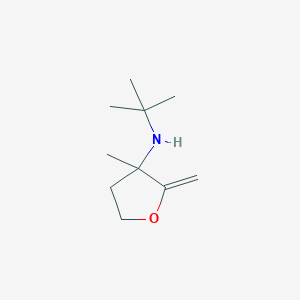

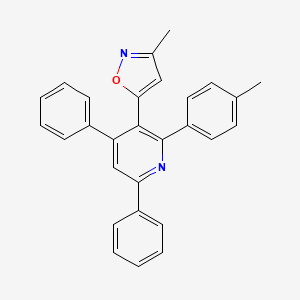
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)


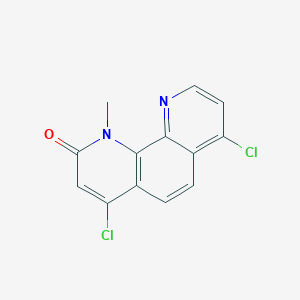

![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)

